(2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine
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Overview
Description
(2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the reaction of a fluorinated benzene derivative with a morpholine ring. The process may include steps such as:
Nucleophilic Substitution: Reacting 4-fluorobenzaldehyde with morpholine under basic conditions.
Allylation: Introducing the prop-2-en-1-yl group through an allylation reaction using an appropriate allylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the fluorophenyl group or the morpholine ring, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while substitution could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its fluorinated phenyl group could enhance binding affinity and specificity.
Medicine
In medicinal chemistry, derivatives of morpholine are often explored for their pharmacological properties. This compound could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals or agrochemicals. Its synthesis and reactions could be optimized for large-scale production.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce therapeutic effects.
Pathway Modulation: Influencing signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a chlorine atom instead of fluorine.
(2S)-2-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a methyl group instead of fluorine.
(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can significantly influence its chemical properties, such as electronegativity and reactivity. This can lead to unique interactions with biological targets and distinct pharmacological profiles compared to its analogs.
Properties
CAS No. |
920798-59-0 |
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Molecular Formula |
C13H16FNO |
Molecular Weight |
221.27 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C13H16FNO/c1-2-7-15-8-9-16-13(10-15)11-3-5-12(14)6-4-11/h2-6,13H,1,7-10H2/t13-/m1/s1 |
InChI Key |
SDWTWYJIEISTJW-CYBMUJFWSA-N |
Isomeric SMILES |
C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)F |
Canonical SMILES |
C=CCN1CCOC(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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